4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate
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Overview
Description
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro is a complex heterocyclic compound It belongs to the class of imidazo[1,2-a]purines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-a]purine core: This can be achieved through cyclocondensation reactions involving suitable precursors like purine derivatives and imidazole.
Introduction of acetyl and acetyloxy groups: These functional groups can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit key enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it may act as an agonist or antagonist, modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the heterocyclic ring composition.
Imidazo[1,5-a]pyridines: Another class of related compounds with different ring fusion patterns.
Uniqueness
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro is unique due to its specific functional groups and the resulting chemical properties. The presence of multiple acetyloxy groups enhances its reactivity and potential for diverse chemical modifications.
Properties
CAS No. |
107698-71-5 |
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Molecular Formula |
C19H23N5O8 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate |
InChI |
InChI=1S/C19H23N5O8/c1-10(25)23-17(31-12(3)27)18(32-13(4)28)24-16(29)14-15(21-19(23)24)22(9-20-14)7-5-6-8-30-11(2)26/h9,17-18H,5-8H2,1-4H3 |
InChI Key |
DENCRGDZVUNAFA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)N=CN3CCCCOC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)N=CN3CCCCOC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro- |
Origin of Product |
United States |
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